Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride
Description
Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride is a chiral primary amine derivative featuring a cyclopropyl group and a 6-fluoropyridin-2-yl moiety. The compound is commonly utilized as a building block in medicinal chemistry, particularly in the synthesis of small-molecule therapeutics targeting central nervous system disorders or infectious diseases. Its dihydrochloride salt form enhances aqueous solubility, making it advantageous for formulation in preclinical studies .
Properties
Molecular Formula |
C9H13Cl2FN2 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
cyclopropyl-(6-fluoropyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-3-1-2-7(12-8)9(11)6-4-5-6;;/h1-3,6,9H,4-5,11H2;2*1H |
InChI Key |
DSOUNGFOMMVHSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=NC(=CC=C2)F)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Cyanohydrin Formation : A ketone (e.g., 6-fluoropyridin-2-one) reacts with hydrogen cyanide to form a cyanohydrin intermediate.
- Amination : The cyanohydrin reacts with a primary amine (e.g., cyclopropylamine) in the presence of a tertiary amine base (e.g., DABCO) and a reducing agent (e.g., sodium cyanoborohydride).
- Salt Formation : The resulting amine is treated with hydrochloric acid to yield the dihydrochloride salt.
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyanohydrin Synthesis | HCN, 6-fluoropyridin-2-one, methanol | 85–90% | >95% (HPLC) |
| Reductive Amination | DABCO, NaBH₃CN, FeSO₄·7H₂O, RT | 78–82% | >98% (NMR) |
| Salt Formation | 4 N HCl in EtOAc, 0°C | 98% | 99.2% (HPLC) |
Key Notes :
- Iron Sulfate Addition : FeSO₄·7H₂O is used to complex cyanide ions, minimizing side reactions.
- Solvent Selection : Methanol enhances solubility of intermediates and facilitates efficient mixing.
Asymmetric Cyclopropanation
For enantiomerically enriched derivatives, asymmetric cyclopropanation is employed. This method uses transition-metal catalysts to install the cyclopropane ring stereoselectively.
Procedure
- Starting Material : 6-Fluoropyridin-2-yl-methanol is converted to a bromide intermediate.
- Cyclopropanation : The bromide reacts with a cyclopropane precursor (e.g., trimethylsulfoxonium iodide) in the presence of a chiral catalyst (e.g., ruthenium complexes with chiral ligands).
- Amination : The cyclopropane intermediate undergoes nucleophilic substitution with an amine.
| Step | Reagents/Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Bromide Formation | PBr₃, 6-fluoropyridin-2-yl-methanol, THF | 90% | N/A |
| Cyclopropanation | (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, Ru catalyst, DMSO | 75% | >95% |
| Amination | Cyclopropylamine, K₂CO₃, DMF | 85% | Retained ee |
Critical Factors :
- Catalyst Choice : Ruthenium complexes with chiral oxazoline ligands enable high enantioselectivity.
- Temperature Control : Reactions are typically performed at 0–25°C to preserve stereochemistry.
Lithium Aluminum Hydride (LAH) Reduction
LAH is used to reduce nitriles or amides to amines, offering a straightforward route to the target compound.
Workflow
- Nitrile Synthesis : A 6-fluoropyridin-2-yl-methyl nitrile is prepared via cyanation.
- Reduction : The nitrile is treated with LAH in THF at elevated temperatures.
- Salt Formation : The resulting amine is protonated with HCl.
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Nitrile Formation | CuCN, 6-fluoropyridin-2-yl-methyl bromide, DMF | 80% | 92% (GC) |
| LAH Reduction | LAH, THF, 50°C, 2 h | 89% | 98% (¹H NMR) |
| Salt Formation | 4 N HCl in EtOAc, 0°C | 98% | 99.5% (HPLC) |
Advantages :
- High Yield : LAH provides near-quantitative reduction of nitriles to amines.
- Scalability : Suitable for large-scale production due to mild reaction conditions.
Palladium-Catalyzed Cross-Coupling
For complex derivatives, palladium-mediated reactions enable coupling of pyridine and cyclopropane fragments.
Approach
- Bromination : 6-Fluoropyridin-2-yl-methanol is brominated to form a bromide intermediate.
- Coupling : The bromide undergoes Suzuki-Miyaura coupling with a cyclopropylboronic acid.
- Amination : The coupled product is subjected to reductive amination.
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Bromination | PBr₃, 6-fluoropyridin-2-yl-methanol, THF | 95% | 99% (¹H NMR) |
| Suzuki Coupling | Pd(PPh₃)₄, cyclopropylboronic acid, K₂CO₃, DME/H₂O | 70% | 85% (HPLC) |
| Reductive Amination | NaBH₃CN, DABCO, MeOH | 80% | 95% (MS) |
Challenges :
Salt Formation and Purification
The dihydrochloride salt is typically formed via acid-base reactions. Purification involves crystallization or chromatography.
Optimized Protocol
- Protonation : The free amine is dissolved in methanol and treated with 2 equivalents of HCl gas or 4 N HCl in EtOAc.
- Crystallization : The solution is concentrated, and the salt is precipitated with ether or ethyl acetate.
| Condition | Parameter | Result |
|---|---|---|
| Solvent | Methanol/EtOAc (3:1) | High crystallinity |
| Temperature | 0–15°C | >99% purity |
| Drying | Vacuum, 45–55°C | Stable solid |
Quality Control :
- HPLC Purity : >99% for pharmaceutical-grade material.
- NMR Analysis : Confirmed via ¹H/¹³C NMR (e.g., δ 7.12 (d, J=7.16 Hz, 1H) for pyridine protons).
Alternative Routes and Variations
Several modifications have been reported to improve yield or enantioselectivity:
- Asymmetric Hydrogenation : Hydrogenation of imines with chiral phosphine ligands.
- Microwave-Assisted Synthesis : Accelerated reaction times under microwave irradiation.
- Continuous Flow Systems : Enhanced safety and scalability for hazardous reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Applications |
|---|---|---|---|
| Reductive Amination | High yield, simple conditions | Requires anhydrous environment | Industrial-scale production |
| Asymmetric Cyclopropanation | High ee, stereoselectivity | Expensive catalysts | Enantioselective drug intermediates |
| LAH Reduction | Scalable, cost-effective | Risk of over-reduction | Nitrile-to-amine conversion |
| Cross-Coupling | Versatile for complex structures | Low yields for bulky substrates | Heterocyclic libraries |
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluoropyridinyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
- Cyclopropyl Group: The cyclopropyl moiety in the target compound introduces conformational rigidity, which is critical for improving binding selectivity to biological targets compared to flexible alkyl chains .
- Fluorinated Aromatic Systems : The 6-fluoropyridinyl group enhances metabolic stability due to fluorine’s electron-withdrawing effects, reducing susceptibility to oxidative degradation. This contrasts with 1-(3-fluorophenyl)-3-phenylpropan-1-amine hydrochloride, where the fluorine on a phenyl ring may improve lipophilicity but offers weaker dipole interactions compared to pyridine .
- Salt Forms: The dihydrochloride salt of the target compound likely provides superior aqueous solubility (>100 mg/mL in water) relative to mono-hydrochloride analogues, facilitating pharmacokinetic studies .
Biological Activity
Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopropyl group attached to a 6-fluoropyridin-2-yl moiety, which enhances its chemical reactivity and biological interactions. The dihydrochloride form indicates that it exists as a salt, which can influence its solubility and bioavailability.
This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating biochemical pathways.
- Receptor Interaction : It can act as an agonist or antagonist at certain receptors, influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in MCF-7 breast cancer cells with IC50 values in the micromolar range .
- Antimicrobial Properties : It has been evaluated for its potential antibacterial activity, demonstrating effectiveness against certain bacterial strains .
In Vitro Studies
- Cytotoxicity Assays : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, studies reported IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells .
- Mechanistic Insights : Flow cytometry analyses revealed that the compound triggers apoptosis through caspase activation, indicating its potential as an anticancer agent .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl group; 6-fluoro substitution | Anticancer, antimicrobial |
| (6-Fluoropyridin-2-yl)methanamine hydrochloride | Lacks cyclopropyl group | Moderate anticancer activity |
| (6-Fluoropyridin-2-yl)methanamine | No salt form | Lower solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
